Enantioselectivity in Diethylzinc Addition to Benzaldehyde: Diphenyl TADDOL Outperforms 1-Naphthyl TADDOL by 33 Percentage Points
In the Ti-TADDOLate-catalyzed addition of diethylzinc (Et₂Zn) to benzaldehyde, the progenitor diphenyl TADDOL delivers 97 % es under optimized conditions, while the corresponding 1-naphthyl-substituted TADDOL reaches only 64 % es—a 33‑percentage‑point deficit that renders the naphthyl derivative unsuitable for applications requiring high optical purity [1].
| Evidence Dimension | Enantiomeric excess (% es) in Et₂Zn addition to benzaldehyde |
|---|---|
| Target Compound Data | 97 % es |
| Comparator Or Baseline | 1-Naphthyl TADDOL: 64 % es |
| Quantified Difference | +33 percentage points (absolute es difference) |
| Conditions | Ti-TADDOLate catalysis, toluene, room temperature; data from Jørgensen protocol [ref. 46b in source] |
Why This Matters
Procurement of the diphenyl variant minimizes the risk of low enantioselectivity in organozinc additions, a reaction class widely used in pharmaceutical intermediate synthesis.
- [1] Heckel A, Seebach D. Preparation and Characterization of TADDOLs Immobilized on Hydrophobic Controlled-Pore-Glass Silica Gel and Their Use in Enantioselective Heterogeneous Catalysis. Chem. Eur. J. 2002, 8, 559-572. View Source
